![molecular formula C16H20N2O5 B2813504 Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate CAS No. 2411323-05-0](/img/structure/B2813504.png)
Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate
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Overview
Description
Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate, also known as MFP, is a compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and induce apoptosis through the activation of caspases. In neurodegenerative diseases, Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate has been shown to inhibit the aggregation of amyloid-beta and tau proteins, which are involved in the pathogenesis of Alzheimer's and Parkinson's. In immunology, Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate has been shown to modulate the activity of immune cells and cytokines, leading to a reduction in inflammation and autoimmune responses.
Biochemical and Physiological Effects:
Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate has been shown to have various biochemical and physiological effects in different cell types and tissues. It can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation and oxidative stress in neuronal cells, and modulate the activity of immune cells and cytokines in the immune system. Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate has several advantages for lab experiments, including its stability, solubility, and low toxicity. It can be easily synthesized and purified, making it a useful tool for studying various biological processes. However, there are also some limitations to using Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and tissue being studied. Additionally, Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate may interact with other compounds or proteins in the cell, leading to potential confounding effects.
Future Directions
There are several future directions for research on Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate. One area of interest is in the development of Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate-based therapies for cancer and neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate and its effects on different cell types and tissues. Additionally, research is needed to determine the optimal dosage and administration of Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate for therapeutic use. Finally, studies are needed to investigate the potential side effects and toxicity of Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate in humans.
Synthesis Methods
Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate can be synthesized through a multi-step process involving the reaction of furan-2-carboxylic acid with piperidine and subsequent reactions with other reagents. The resulting compound is then treated with methyl ester to yield Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate.
Scientific Research Applications
Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. In cancer research, Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate has been investigated for its ability to modulate the immune response and treat autoimmune diseases.
properties
IUPAC Name |
methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-22-15(20)7-6-14(19)18-8-2-4-12(11-18)10-17-16(21)13-5-3-9-23-13/h3,5-7,9,12H,2,4,8,10-11H2,1H3,(H,17,21)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZSJVZUROZZQY-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)N1CCCC(C1)CNC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)N1CCCC(C1)CNC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (E)-4-[3-[(furan-2-carbonylamino)methyl]piperidin-1-yl]-4-oxobut-2-enoate |
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